Imidazo[1,2-b]pyridazinium, 1-methyl-
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Overview
Description
Imidazo[1,2-b]pyridazinium, 1-methyl- is a nitrogen-containing heterocyclic compound. This compound is part of the imidazopyridine family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of imidazo[1,2-b]pyridazinium, 1-methyl- allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazinium, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-b]pyridazinium core . This reaction often requires the presence of a base, such as sodium hydroxide, and can be carried out under ambient conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-b]pyridazinium, 1-methyl- may involve large-scale synthesis using similar condensation and cyclization reactions. The use of metal-free and aqueous conditions has been reported to improve the efficiency and yield of the synthesis, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazinium, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazinium oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Imidazo[1,2-b]pyridazinium, 1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazinium, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its use in pharmaceuticals and materials science.
Imidazo[1,5-a]pyridine: Similar in structure but with different electronic and steric properties, leading to distinct applications.
Imidazo[1,2-b]pyridazine: Shares the imidazo core but with a different arrangement of nitrogen atoms, resulting in unique chemical and biological properties.
Uniqueness
Imidazo[1,2-b]pyridazinium, 1-methyl- is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which influences its reactivity and biological activity.
Properties
CAS No. |
61588-62-3 |
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Molecular Formula |
C7H8N3+ |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
1-methylimidazo[1,2-b]pyridazin-1-ium |
InChI |
InChI=1S/C7H8N3/c1-9-5-6-10-7(9)3-2-4-8-10/h2-6H,1H3/q+1 |
InChI Key |
DNSHMGBIQCEBDI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=NN2C=C1 |
Origin of Product |
United States |
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